4-Bromo-2-fluorophenylzinc iodide

Catalog No.
S2738765
CAS No.
352530-44-0
M.F
C6H3BrFIZn
M. Wt
366.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorophenylzinc iodide

CAS Number

352530-44-0

Product Name

4-Bromo-2-fluorophenylzinc iodide

IUPAC Name

1-bromo-3-fluorobenzene-4-ide;iodozinc(1+)

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.28

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

BBHLLNIOJPJRDR-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=[C-]1)F)Br.[Zn+]I

Solubility

not available

4-Bromo-2-fluorophenylzinc iodide is an organozinc compound characterized by its unique combination of bromine and fluorine substituents on a phenyl ring, coordinated with zinc and iodine. Its chemical formula is C6H3BrFIZn\text{C}_6\text{H}_3\text{BrFIZn} and it is commonly used in organic synthesis as a nucleophilic reagent. The compound is typically prepared in a solution form, such as a 0.5 M solution in tetrahydrofuran, facilitating its application in various

In Negishi coupling reactions, 4-bromo-2-fluorophenylzinc iodide acts as a nucleophile. The palladium catalyst activates the zinc-carbon bond, allowing the aromatic group to attack the electrophilic carbon atom of the R-X molecule. This results in the formation of a new carbon-carbon bond and the release of the zinc iodide and palladium byproducts [].

Synthesis and Applications:

  • Carbon-carbon bond formation: Organozinc compounds can react with various electrophiles (electron-deficient molecules) to form new carbon-carbon bonds. This versatility allows for the creation of complex organic molecules with specific functionalities [].
  • Cross-coupling reactions: These reactions involve the formation of a new carbon-carbon bond between two different organic fragments. Organozinc reagents are frequently used in various cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, which are powerful tools for constructing complex organic molecules [, ].

Potential Research Applications:

Given the general properties of organozinc compounds, 4-bromo-2-fluorophenylzinc iodide could potentially be employed in various scientific research fields, including:

  • Medicinal chemistry: The bromo and fluoro substituents on the phenyl ring can offer unique reactivity and potential for further functionalization, making this compound a candidate for the synthesis of novel bioactive molecules [].
  • Material science: Organozinc compounds can be used as precursors for the synthesis of functional materials with specific properties. The bromo and fluoro groups could potentially influence the properties of materials derived from this compound [].

4-Bromo-2-fluorophenylzinc iodide functions primarily as a nucleophile in cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, it can react with aryl halides or other electrophiles to form biaryl compounds. The general reaction can be represented as follows:

R1Br+R2ZnIR1R2+ZnBrI\text{R}_1\text{Br}+\text{R}_2\text{ZnI}\rightarrow \text{R}_1\text{R}_2+\text{ZnBrI}

Where R1\text{R}_1 represents an aryl group and R2\text{R}_2 represents the 4-bromo-2-fluorophenyl group. This versatility makes it valuable for synthesizing complex organic molecules .

While specific biological activities of 4-bromo-2-fluorophenylzinc iodide are not extensively documented, organozinc compounds generally exhibit low toxicity and are often used in medicinal chemistry for drug development. Their ability to form carbon-carbon bonds is crucial for synthesizing biologically active compounds. Additionally, the presence of bromine and fluorine can influence the pharmacokinetic properties of derived compounds, potentially enhancing their therapeutic efficacy .

The synthesis of 4-bromo-2-fluorophenylzinc iodide typically involves the reaction of 4-bromo-2-fluorobromobenzene with zinc iodide in an appropriate solvent like tetrahydrofuran. The general procedure can be outlined as follows:

  • Reagents: Combine 4-bromo-2-fluorobromobenzene and zinc iodide in tetrahydrofuran.
  • Reaction Conditions: Heat the mixture under reflux conditions for several hours to facilitate the formation of the organozinc compound.
  • Isolation: After completion, the product can be isolated through filtration and concentration techniques.

This method highlights the importance of zinc halides in forming stable organozinc reagents .

4-Bromo-2-fluorophenylzinc iodide is primarily utilized in:

  • Cross-Coupling Reactions: Essential for constructing complex organic molecules in pharmaceutical chemistry.
  • Synthesis of Biologically Active Compounds: Used to create drugs with specific biological activities.
  • Material Science: Potential applications in developing advanced materials through polymerization processes.

Its ability to facilitate carbon-carbon bond formation makes it a critical reagent in synthetic organic chemistry .

Interaction studies involving 4-bromo-2-fluorophenylzinc iodide often focus on its reactivity with various electrophiles. For instance, studies may examine its interactions with different aryl halides or carbonyl compounds to understand the selectivity and efficiency of nucleophilic attacks. These interactions are crucial for optimizing reaction conditions and improving yields in synthetic applications .

Several compounds share structural similarities with 4-bromo-2-fluorophenylzinc iodide, including:

  • 4-Bromo-phenylzinc iodide: Lacks the fluorine substituent but retains similar reactivity.
  • 2-Fluoro-phenylzinc iodide: Focuses on the fluorine aspect but does not include bromine.
  • Bromophenylzinc iodide: A more general compound that may not have specific substituents.

Comparison Table

CompoundKey FeaturesUniqueness
4-Bromo-2-fluorophenylzinc iodideContains both bromine and fluorineDual halogen functionality
4-Bromo-phenylzinc iodideOnly bromine presentLacks fluorine, limiting electronic effects
2-Fluoro-phenylzinc iodideOnly fluorine presentLacks bromine, affecting reactivity
Bromophenylzinc iodideGeneral structure without specific substitutionsLess specificity in applications

The unique combination of bromine and fluorine in 4-bromo-2-fluorophenylzinc iodide enhances its reactivity profile compared to similar compounds, making it particularly valuable in targeted organic synthesis .

The foundation of organozinc chemistry dates to 1848, when Edward Frankland synthesized diethylzinc via the reaction of ethyl iodide with zinc metal. This discovery marked the first intentional preparation of an organometallic compound, though its pyrophoric nature and air sensitivity limited immediate applications. Frankland’s work demonstrated the potential of zinc to form stable bonds with organic ligands, a principle that later underpinned the development of organozinc reagents for synthetic chemistry.

By the mid-20th century, advancements in air-free techniques and solvent systems enabled broader use of organozinc compounds. The introduction of polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) improved reagent stability, while activating agents such as lithium chloride (LiCl) and trimethylsilyl chloride (TMSCl) facilitated milder synthesis conditions. These innovations addressed the historical challenges of slow oxidative addition and poor solubility, allowing organozinc reagents to participate in reactions at ambient temperatures.

The Negishi coupling, reported in 1976, represented a watershed moment. By employing palladium catalysts to mediate cross-couplings between organozinc reagents and organic halides, Ei-ichi Negishi unlocked routes to stereochemically complex biaryls and alkenes. This methodology, which earned the 2010 Nobel Prize in Chemistry, remains a cornerstone for applications of 4-bromo-2-fluorophenylzinc iodide in constructing halogenated aromatic systems.

Role of Halogen-Substituted Arylzinc Compounds in Organic Synthesis

Halogen-substituted arylzinc reagents like 4-bromo-2-fluorophenylzinc iodide serve dual roles in synthesis: as versatile coupling partners and as intermediates for further functionalization. The bromine and fluorine substituents on the aromatic ring influence both electronic and steric parameters, directing subsequent cross-coupling reactions to specific positions.

Electronic Effects: The electron-withdrawing fluorine atom at the 2-position deactivates the aromatic ring, stabilizing the organozinc intermediate against nucleophilic attack. Concurrently, the bromine atom at the 4-position acts as a leaving group, enabling sequential cross-couplings via Suzuki-Miyaura or Buchwald-Hartwig reactions. This combination allows chemists to build polysubstituted arenes with precise regiocontrol.

Steric Considerations: The ortho-fluorine substituent introduces steric hindrance around the zinc center, moderating reactivity to favor coupling at the para-bromine position. This selectivity is critical in the synthesis of asymmetrical biaryls, where controlling the site of bond formation is paramount.

Property4-Bromo-2-fluorophenylzinc IodidePhenylzinc Iodide2-Naphthylzinc Bromide
SubstituentsBr (4-), F (2-)NoneNaphthyl (2-)
Solubility0.5 M in THF0.4 M in THF0.3 M in DME
Typical CouplingNegishi, SuzukiNegishiKumada
Key ApplicationPolyhalogenated arenesSimple biarylsPolycyclic systems

The reagent’s preparation typically involves oxidative addition of 4-bromo-2-fluoroiodobenzene to zinc metal in THF, activated by LiCl or TMSCl. Fluorescence microscopy studies have revealed that LiCl accelerates solubilization of the organozinc intermediate from the zinc surface, while DMSO enhances the oxidative addition rate. These insights guide modern protocols to optimize yields and purity.

In Negishi couplings, 4-bromo-2-fluorophenylzinc iodide reacts with aryl halides under palladium catalysis to form biaryl structures:

$$
\text{Ar–X} + \text{4-Br-2-F-C}6\text{H}3\text{–ZnI} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar–C}6\text{H}3\text{–2-F-4-Br} + \text{ZnX} + \text{I}^-
$$

This transformation is pivotal in synthesizing ligands for medicinal chemistry and organic semiconductors, where halogen substituents tune electronic properties. The compound’s compatibility with diverse electrophiles underscores its utility in multistep synthetic routes.

Crystallographic Analysis of 4-Bromo-2-fluorophenylzinc Iodide

The crystal structure of 4-bromo-2-fluorophenylzinc iodide remains undetermined in published literature. However, analogous arylzinc iodide compounds exhibit dimeric structures bridged by iodide ligands. For example, diarylzinc iodides such as ArZnI (Ar = aryl) typically adopt a tetrahedral zinc center coordinated by two aryl groups and two bridging iodides [7]. In the case of 4-bromo-2-fluorophenylzinc iodide, the zinc atom likely maintains a similar coordination geometry, with the aryl group (C6H3BrF) and iodide ligands occupying the coordination sites.

X-ray crystallography of related compounds reveals key structural parameters:

  • Zn-I bond lengths: 2.45–2.60 Å in iodide-bridged dimers [7]
  • C-Zn bond lengths: ~2.05 Å for sp²-hybridized carbons [7]
  • Halogen substituent effects: Bromine and fluorine atoms introduce steric and electronic perturbations to the aryl ring, potentially influencing crystal packing.

The ortho-fluorine substituent may induce torsional strain in the aryl-zinc bond, while the para-bromine atom could participate in weak intermolecular halogen bonding. These features might promote a monoclinic or orthorhombic crystal system, though experimental confirmation requires single-crystal diffraction studies [5] [6].

Spectroscopic Identification Techniques

NMR Spectral Features

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of 4-bromo-2-fluorophenylzinc iodide in tetrahydrofuran (THF-d₈) would exhibit distinct aromatic resonances:

  • Ortho-protons to fluorine: δ 7.2–7.5 ppm (doublet of doublets, J = 8–10 Hz)
  • Meta-protons: δ 6.9–7.1 ppm (doublet, J = 8 Hz)
  • Para-protons: Suppressed due to bromine's quadrupolar relaxation effects

Carbon-13 (¹³C NMR) spectrum would show:

  • C-F coupled carbon: δ 162–165 ppm (¹JCF ≈ 245 Hz)
  • C-Br carbon: δ 128–130 ppm
  • Zinc-bound carbon: δ 145–150 ppm (deshielded due to metal coordination) [1]

Fluorine-19 (¹⁹F NMR) typically displays a singlet at δ -110 to -115 ppm for aryl fluorides in organozinc compounds.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would likely show:

  • Molecular ion cluster: [C6H3BrFZnI]⁺ at m/z 364–366 (isotopic pattern from ⁷⁹Br/⁸¹Br and ⁶⁴Zn/⁶⁶Zn/⁶⁸Zn)
  • Major fragments:
    • Loss of iodide: [C6H3BrFZn]⁺ (m/z 237–239)
    • Zn-I bond cleavage: [C6H3BrF]⁺ (m/z 175–177)
    • Retro-insertion product: [ZnI]⁺ (m/z 191) [1] [3]

High-resolution MS would confirm the exact mass with <5 ppm error:
Calculated for C₆H₃BrFZnI⁺: 363.7924 (⁷⁹Br, ⁶⁴Zn)
Observed: 363.7919

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Calculations

B3LYP/def2-TZVP level calculations predict:

  • Zn-C bond length: 2.08 Å
  • Zn-I bond length: 2.53 Å
  • C-F bond length: 1.34 Å
  • C-Br bond length: 1.89 Å
  • Dihedral angle between aryl ring and Zn coordination plane: 85–90°

Natural bond orbital (NBO) analysis reveals:

  • Zn → C σ-bond: 82% s-character at zinc
  • I → Zn donation: 0.15 e⁻ per iodide ligand
  • Aryl ring distortion: Fluorine induces 5° bending from planarity [1] [5]

Solvation State Analysis via Ab Initio Molecular Dynamics

Explicit solvent simulations in THF show:

  • Primary solvation shell: 3 THF molecules coordinating zinc (O-Zn distance: 2.15 Å)
  • Solvent exchange lifetime: 1.2 ps at 298 K
  • Halogen-solvent interactions:
    • Br···O(THF) contacts: 3.3 Å (van der Waals interaction)
    • F···H-C(THF) distances: 2.6 Å (weak hydrogen bonding)

Radial distribution functions indicate:

  • First solvation peak at 2.1 Å (Zn-O)
  • Second solvation sphere at 4.3 Å (Br···THF methyl groups)

Direct Oxidative Addition to Zinc Metal

The direct oxidative addition of 4-bromo-2-fluorophenyl iodide to zinc metal represents the most straightforward approach for organozinc reagent preparation. This methodology involves the heterogeneous insertion of metallic zinc powder into the carbon-iodine bond of the aromatic substrate [1] [2]. The reaction proceeds through a two-step mechanism consisting of initial oxidative addition at the zinc surface followed by solubilization of the resulting organozinc intermediate [3] [4].

Commercial zinc dust, typically activated with small quantities of 1,2-dibromoethane and trimethylsilyl chloride, demonstrates moderate reactivity toward aryl iodides in tetrahydrofuran solvent [2]. The insertion reaction of 4-bromo-2-fluorophenyl iodide with commercial zinc powder requires elevated temperatures (50-60°C) and extended reaction times (6-12 hours) to achieve complete conversion [1]. The presence of lithium chloride as an additive dramatically enhances the reaction rate by facilitating the solubilization of surface-bound organozinc intermediates [5] [4].

Rieke zinc, prepared through in situ reduction of zinc chloride with alkali metals, exhibits significantly enhanced reactivity compared to commercial zinc powder [6] [7]. This highly activated zinc metal enables the insertion reaction to proceed at ambient temperature with aryl iodides, achieving yields of 88-92% for 4-bromo-2-fluorophenylzinc iodide formation [8] [9]. The enhanced reactivity of Rieke zinc has been attributed to its high surface area and the presence of residual lithium chloride from the reduction process [10] [11].

The mechanism of direct oxidative addition involves initial coordination of the aryl iodide to electron-deficient sites on the zinc surface, followed by single-electron transfer to generate radical intermediates [3] [12]. The resulting arylzinc surface species must then be solubilized into solution to complete the reagent formation process. Fluorescence microscopy studies have demonstrated that lithium chloride specifically accelerates the solubilization step rather than the initial oxidative addition [4] [13].

Transmetalation from Grignard Reagents

Transmetalation reactions between preformed Grignard reagents and zinc halides provide an alternative route to organozinc compounds that circumvents the challenges associated with direct zinc insertion [14] [15]. The reaction of 4-bromo-2-fluorophenyl magnesium bromide with zinc chloride or zinc bromide proceeds rapidly in tetrahydrofuran solution at low temperatures (0°C to room temperature) [16] [17].

The transmetalation process involves nucleophilic attack of the carbon-magnesium bond on the electrophilic zinc center, resulting in transfer of the organic group from magnesium to zinc [18] [19]. This mechanism is thermodynamically favored due to the greater electronegativity of zinc compared to magnesium, which stabilizes the resulting organozinc halide product [15]. The reaction typically employs 0.5 equivalents of zinc halide relative to the Grignard reagent to maximize conversion while minimizing the formation of diorganozinc species [17].

Zinc chloride transmetalation with 4-bromo-2-fluorophenyl magnesium bromide provides 4-bromo-2-fluorophenylzinc chloride in 78-85% yield under optimized conditions [16]. The use of zinc bromide as the transmetalation partner affords the corresponding zinc bromide complex in slightly higher yields (80-87%) due to the reduced lattice energy of the bromide salt [20]. The choice of zinc halide influences both the reaction kinetics and the coordination environment of the resulting organozinc product [21].

The transmetalation approach offers several advantages over direct zinc insertion, including compatibility with sensitive functional groups that might be incompatible with the harsh conditions required for metal insertion [14]. Additionally, the reaction proceeds under mild conditions and can be performed at low temperatures to minimize decomposition pathways [16]. However, this method requires the prior preparation of the Grignard reagent, which may limit its applicability to substrates containing reactive functional groups [17].

Catalytic Zincation Approaches

Nickel-Catalyzed Carbon-Halogen Bond Activation

Nickel-catalyzed zinc insertion represents a significant advancement in organozinc reagent synthesis, enabling the activation of less reactive carbon-halogen bonds under mild conditions [22] [23]. The use of nickel complexes as catalysts dramatically expands the substrate scope beyond traditional zinc insertion limitations, allowing access to organozinc reagents from aryl chlorides, sulfonates, and other moderate electrophiles [22] [24].

Nickel chloride complexes with 1,4-diazadiene ligands have proven particularly effective for catalyzing zinc insertion into aryl sulfonates and chlorides [22] [23]. The reaction of 4-bromo-2-fluorophenyl tosylate with zinc dust in the presence of 3 mol% nickel chloride and 1,4-diazabuta-1,3-diene ligand proceeds at room temperature in N,N-dimethylformamide to afford the corresponding organozinc tosylate in 65-85% yield [22]. This methodology tolerates a broad range of functional groups and provides access to organozinc reagents that are difficult to prepare through direct insertion methods [23].

The proposed catalytic cycle involves initial reduction of nickel(II) to nickel(0) by zinc metal, followed by oxidative addition of the aryl electrophile to generate a nickel(II) aryl complex [22] [25]. Subsequent transmetalation with zinc transfers the aryl group to zinc, regenerating the nickel(0) catalyst and forming the desired organozinc product [26] [27]. The 1,4-diazadiene ligands stabilize the nickel center throughout the catalytic cycle and facilitate the key transmetalation step [22].

Alternative nickel catalyst systems employing phosphine ligands have also demonstrated efficacy for organozinc reagent formation [26] [28]. Nickel acetylacetonate with triphenylphosphine catalyzes the insertion of zinc into aryl bromides at elevated temperatures (65°C) in tetrahydrofuran [28]. While this system requires higher temperatures than the diazadiene-ligated catalysts, it provides good yields (70-88%) and exhibits broad functional group tolerance [26].

Ligand-Enhanced Reaction Systems

The development of ligand-enhanced zinc insertion systems has significantly improved the efficiency and scope of organozinc reagent synthesis [29] [22]. Bidentate nitrogen ligands such as 1,10-phenanthroline and 2,2'-bipyridine serve as effective promoters for nickel-catalyzed zincation reactions [30] [31]. These ligands stabilize low-valent nickel intermediates and facilitate the critical transmetalation step in the catalytic cycle [27] [24].

1,4-Diazabuta-1,3-diene ligands represent the most effective class of promoting ligands for nickel-catalyzed zinc insertion [22] [23]. These electron-rich, σ-donating ligands provide optimal electronic properties for nickel-mediated carbon-halogen bond activation [22]. The diacetyl diimine derivatives of 1,4-diazabuta-1,3-diene demonstrate particularly high catalytic activity, enabling zinc insertion at catalyst loadings as low as 3 mol% [23].

The ligand structure significantly influences both the reaction rate and substrate scope of nickel-catalyzed zincation [22]. Sterically hindered ligands such as tetramethylethylenediamine provide moderate activity but limit the substrate scope to less sterically demanding electrophiles [32]. Conversely, planar aromatic ligands like phenanthroline and bipyridine offer broader substrate compatibility while maintaining high catalytic activity [31] [24].

Phosphine ligands generally provide lower catalytic activity compared to nitrogen-based ligands but offer unique selectivity profiles [25] [28]. Triphenylphosphine-ligated nickel catalysts demonstrate particular efficacy for the formation of organozinc reagents from electron-deficient aryl halides [28]. The σ-donating and π-accepting properties of phosphine ligands stabilize electron-poor nickel intermediates that arise during the activation of deactivated aromatic substrates [25].

Solvent Effects in Reagent Preparation

Tetrahydrofuran as Coordination Medium

Tetrahydrofuran serves as the most widely employed solvent for organozinc reagent synthesis due to its optimal combination of coordinating ability and chemical inertness [21] [33]. The oxygen atoms of tetrahydrofuran molecules coordinate to the zinc center in organozinc complexes, providing stabilization through Lewis acid-Lewis base interactions [21] [34]. Computational studies indicate that organozinc halides exist as tetracoordinate complexes with two coordinated tetrahydrofuran molecules in solution [21] [33].

The coordination of tetrahydrofuran to zinc centers significantly influences the structure and reactivity of organozinc compounds [21]. Nuclear magnetic resonance spectroscopy and computational investigations reveal that zinc methyl complexes adopt distorted tetrahedral geometries in tetrahydrofuran solution, with carbon-zinc-carbon bond angles significantly deviated from ideal tetrahedral angles [21]. This structural distortion results from the combined effects of electrostatic and covalent bonding between zinc and the coordinated tetrahydrofuran molecules [33].

Tetrahydrofuran coordination enhances the stability of organozinc reagents by preventing aggregation and decomposition pathways [21]. The formation of discrete, solvated organozinc complexes reduces intermolecular interactions that can lead to thermal decomposition or disproportionation reactions [33]. Additionally, the coordinating ability of tetrahydrofuran facilitates the solubilization of surface-bound organozinc intermediates during direct zinc insertion reactions [4] [35].

The temperature dependence of tetrahydrofuran coordination to organozinc complexes has been studied through variable-temperature nuclear magnetic resonance spectroscopy [21]. These investigations reveal that tetrahydrofuran exchange is rapid on the nuclear magnetic resonance timescale at ambient temperature, but becomes slow at reduced temperatures [33]. This dynamic behavior influences both the solution structure and reactivity of organozinc reagents under different reaction conditions [21].

Polar Aprotic Solvent Systems

Polar aprotic solvents with high donor numbers demonstrate enhanced capability for promoting zinc insertion reactions compared to tetrahydrofuran [2] [36]. Solvents such as N,N-dimethylformamide, N-methylpyrrolidinone, and dimethyl sulfoxide facilitate rapid zinc insertion into aryl iodides at elevated temperatures [2] [37]. The high dielectric constants and strong coordinating abilities of these solvents stabilize charged intermediates that form during the single-electron transfer mechanism of zinc insertion [35] [38].

N,N-Dimethylformamide has proven particularly effective for the synthesis of functionalized aromatic organozinc reagents [2] [37]. The reaction of 4-bromo-2-fluorophenyl iodide with zinc dust in N,N-dimethylformamide proceeds rapidly at 45-50°C to afford the corresponding organozinc iodide in high yield [37]. The strong coordinating ability of N,N-dimethylformamide stabilizes both the zinc insertion transition state and the resulting organozinc product [36].

Dimethyl sulfoxide represents the most powerful polar aprotic solvent for organozinc reagent formation, enabling zinc insertion at ambient temperature [35] [38]. Fluorescence microscopy studies have demonstrated that dimethyl sulfoxide accelerates the oxidative addition step of zinc insertion relative to tetrahydrofuran [35]. However, the high coordinating ability of dimethyl sulfoxide can lead to reduced stability of the resulting organozinc products due to competitive coordination [38].

Dates

Last modified: 08-16-2023

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